![molecular formula C14H20N2O3S B14876922 N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)propane-2-sulfonamide](/img/structure/B14876922.png)
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)propane-2-sulfonamide
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Overview
Description
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)propane-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, a sulfonamide group, and a methyl-substituted phenyl ring, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)propane-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-3-nitrophenylpropane-2-sulfonamide with pyrrolidinone under controlled conditions. The reaction mixture is often stirred at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion . After the reaction, the mixture is purified using techniques such as flash chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)propane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine-substituted compounds, and various substituted sulfonamides, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)propane-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to alterations in cellular processes. For example, it may inhibit matrix metalloproteinases, which play a role in tissue remodeling and inflammation . Additionally, it can modulate signaling pathways such as the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
N-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide: This compound shares a similar core structure but differs in the substituent groups, leading to variations in its chemical properties and applications.
2-[4-(Het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides:
Uniqueness
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)propane-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C14H20N2O3S |
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Molecular Weight |
296.39 g/mol |
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propane-2-sulfonamide |
InChI |
InChI=1S/C14H20N2O3S/c1-10(2)20(18,19)15-12-7-6-11(3)13(9-12)16-8-4-5-14(16)17/h6-7,9-10,15H,4-5,8H2,1-3H3 |
InChI Key |
BDOIVQWZZHMIAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C(C)C)N2CCCC2=O |
Origin of Product |
United States |
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